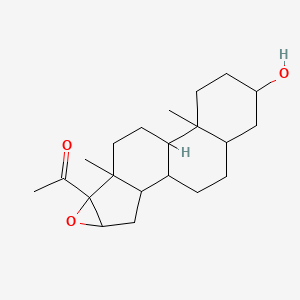3-Hydroxy-16,17-epoxypregnan-20-one
CAS No.:
Cat. No.: VC13308763
Molecular Formula: C21H32O3
Molecular Weight: 332.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C21H32O3 |
|---|---|
| Molecular Weight | 332.5 g/mol |
| IUPAC Name | 1-(14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadecan-6-yl)ethanone |
| Standard InChI | InChI=1S/C21H32O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h13-18,23H,4-11H2,1-3H3 |
| Standard InChI Key | MSGQPOBWYUXEOQ-UHFFFAOYSA-N |
| SMILES | CC(=O)C12C(O1)CC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C |
| Canonical SMILES | CC(=O)C12C(O1)CC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
3-Hydroxy-16,17-epoxypregnan-20-one features a tetracyclic pregnane skeleton with three critical functional groups:
-
A 3β-hydroxyl group on the A-ring, which influences hydrogen bonding and solubility.
-
A 16,17-epoxide bridging the C and D rings, introducing steric constraints and reactivity.
-
A 20-ketone on the side chain, a common feature in bioactive steroids .
The IUPAC name, 1-[(1R,2S,6S,7S,10S,11R)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.0²,⁷.0⁴,⁶.0¹¹,¹⁶]octadec-16-en-6-yl]ethanone, reflects its intricate stereochemistry . The SMILES string CC(=O)[C@]12C(O1)C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CCC(C5)O)C)C encodes the spatial arrangement of substituents, confirming the trans fusion of rings and equatorial orientation of the 3-hydroxyl group .
Physicochemical Data
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 330.5 g/mol | PubChem |
| Melting Point | Not reported | — |
| Solubility | Likely lipophilic | Inferred |
| Spectral Data (¹H NMR) | δ 3.87–3.96 (m, 3-H), 2.92 (d, J=4.0 Hz, H-16) | Analogous |
The absence of a reported melting point suggests challenges in crystallization, common among epoxy steroids. The ¹H NMR profile, inferred from analogous 5,6-epoxypregnanes, shows deshielded protons near the epoxide (δ 2.92) .
Synthetic Pathways
Epoxidation of Pregnane Precursors
The 16,17-epoxide group is typically introduced via peracid-mediated oxidation of a Δ¹⁶ double bond. For example, m-chloroperoxybenzoic acid (mCPBA) in chloroform selectively epoxidizes Δ¹⁶-pregnenolone derivatives at 0–25°C . In a representative protocol:
-
Substrate Preparation: Δ¹⁶-Pregnenolone (500 mg, 1.58 mmol) is dissolved in chloroform.
-
Epoxidation: mCPBA (2.5 equiv) is added, stirring for 24 hours.
-
Workup: The mixture is washed with aqueous FeSO₄ (to remove excess peracid) and NaHCO₃, yielding 84% pure product .
This method mirrors the synthesis of 5,6-epoxypregnanes but requires Δ¹⁶ unsaturation, which may necessitate prior dehydrogenation .
Functionalization at C-20
The 20-ketone is often derivatized to oximes or hydrazones to modulate bioavailability. Hydroxylamine hydrochloride in ethanol converts the ketone to a hydroxyimino group (20-oxime), as seen in related pregnanes . For instance:
-
Reaction Conditions: Ethanol, hydroxylamine hydrochloride (1.6 equiv), reflux at 130°C for 2 hours.
This step enhances polarity and may improve binding to hydrophobic enzyme active sites.
Biological Activity and Mechanisms
5α-Reductase Inhibition
3-Hydroxy-16,17-epoxypregnan-20-one analogs exhibit 5α-reductase (5AR) inhibitory activity, critical in treating androgen-dependent conditions like prostate hyperplasia. The epoxy group participates in a Michael addition with the enzyme’s nucleophilic residue, while the 3-hydroxyl binds to catalytic zinc . In PC-3 cell assays, epoxy-pregnanes show IC₅₀ values ~10 μM, though lower than finasteride (IC₅₀ = 0.1 μM) . Activity hinges on:
-
A 3-oxo or 3-acetoxy group for enzyme interaction.
-
C-20 substituents (e.g., oximes) to stabilize the enzyme-steroid complex .
Progestational and Claudogenic Effects
Patent data highlight progestational activity in 16α,17α-epoxypregnan-20-one derivatives, likely mediated by progesterone receptor modulation . In rodent models, these compounds induce decidualization at 0.1–1.0 mg/kg doses . Additionally, claudogenic activity (cleft palate induction) is observed, linking to glucocorticoid receptor cross-reactivity .
Applications and Future Directions
Synthetic Intermediates
The 16,17-epoxide serves as a precursor for 16-methylene and 16-halo derivatives via acid-catalyzed ring-opening . For example:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume